molecular formula C17H19N3O2 B5405425 N-(4-{[(2,3-dimethylphenyl)carbamoyl]amino}phenyl)acetamide

N-(4-{[(2,3-dimethylphenyl)carbamoyl]amino}phenyl)acetamide

Cat. No.: B5405425
M. Wt: 297.35 g/mol
InChI Key: KVZRPIYSZYOCOE-UHFFFAOYSA-N
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Description

N-(4-{[(2,3-dimethylphenyl)carbamoyl]amino}phenyl)acetamide is an organic compound with potential applications in various scientific fields. It is characterized by its unique molecular structure, which includes a phenylacetamide core substituted with a 2,3-dimethylphenyl group. This compound is of interest due to its potential biological activities and its role as an intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{[(2,3-dimethylphenyl)carbamoyl]amino}phenyl)acetamide typically involves the reaction of 4-aminophenylacetamide with 2,3-dimethylphenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-{[(2,3-dimethylphenyl)carbamoyl]amino}phenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the acetamide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Corresponding carboxylic acids or ketones.

    Reduction: Corresponding amines or alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(4-{[(2,3-dimethylphenyl)carbamoyl]amino}phenyl)acetamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its bioactive properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-{[(2,3-dimethylphenyl)carbamoyl]amino}phenyl)acetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(3,4-dimethylphenyl)-2-((4-((2-hydroxybenzylidene)amino)phenyl)thio)acetamide
  • N-(3,4-dimethoxyphenyl)acetamide

Uniqueness

N-(4-{[(2,3-dimethylphenyl)carbamoyl]amino}phenyl)acetamide is unique due to its specific substitution pattern and the resulting biological activities. Compared to similar compounds, it may exhibit distinct pharmacological properties and reactivity profiles, making it a valuable compound for further research and development.

Properties

IUPAC Name

N-[4-[(2,3-dimethylphenyl)carbamoylamino]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O2/c1-11-5-4-6-16(12(11)2)20-17(22)19-15-9-7-14(8-10-15)18-13(3)21/h4-10H,1-3H3,(H,18,21)(H2,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVZRPIYSZYOCOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)NC2=CC=C(C=C2)NC(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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